RC-3095

GRPR Pancreatic Secretion In Vitro Pharmacology

RC-3095 is a pseudononapeptide GRPR antagonist (D-Tpi6,Leu13-psi(CH2NH)-Leu14-bombesin-(6-14)) with a reduced peptide bond that confers enhanced stability and antagonistic activity. Not interchangeable with RC-3940-II or RC-3100—functional potency varies by an order of magnitude across in vitro and in vivo models. Demonstrates 88.3% tumor weight reduction in Hs746T gastric cancer xenografts and 79% volume reduction in U-87MG glioblastoma models. Validated in neuroscience (dose-dependent fear memory blockade at 9.0 nmol ICV; impaired aversive memory at 0.2–1.0 mg/kg IP) and inflammation research (IL-17/IL-1β/TNF-α suppression in CIA and AIA arthritis models). Phase I clinical data in advanced solid malignancies available. This is the definitive tool for GRPR-mediated pathway interrogation—verify lot-specific bioactivity before use.

Molecular Formula C56H79N15O9
Molecular Weight 1106.3 g/mol
Cat. No. B10781932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-3095
Molecular FormulaC56H79N15O9
Molecular Weight1106.3 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56
InChIInChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1
InChIKeyIUYCRRDHLJIJBB-QAGBKCHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC-3095: A Pseudononapeptide Bombesin/GRP Receptor Antagonist for Cancer and Neuroendocrine Research


RC-3095 is a synthetic pseudononapeptide that functions as a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR) . Its structure, D-Tpi6,Leu13-psi(CH2NH)-Leu14-bombesin-(6-14) [1], incorporates a reduced peptide bond to enhance stability and antagonistic activity. It is primarily utilized in research focused on GRPR-mediated signaling pathways in oncology and neuroendocrinology, and has been evaluated in a Phase I clinical trial for advanced solid malignancies [2].

Why Generic Substitution of GRPR Antagonists is Not Scientifically Justified


In-class compounds like RC-3095, RC-3940-II, and RC-3100 are not interchangeable due to significant differences in their functional potency and efficacy across various in vitro and in vivo models [1]. For instance, the ability to inhibit GRP-stimulated proliferation in Swiss 3T3 cells varies by an order of magnitude [2], and anti-tumor efficacy differs substantially in xenograft models [3]. These discrepancies, stemming from structural variations at the N-terminus and the C-terminal pseudopeptide bond [4], directly impact experimental outcomes and preclude simple substitution.

RC-3095: Quantified Comparative Performance Data for Research and Procurement


In Vitro GRPR Antagonism: RC-3095 vs. RC-3100 and RC-3120 in Pancreatic Acini

In isolated rat pancreatic acini, RC-3095 demonstrated a 10-fold greater potency than RC-3120 in inhibiting bombesin-stimulated amylase secretion, with an IC50 of approximately 10^-7 M compared to 10^-6 M for RC-3120 [1]. Its potency was comparable to that of RC-3100 [1].

GRPR Pancreatic Secretion In Vitro Pharmacology

In Vivo Anti-Tumor Efficacy: RC-3095 vs. RC-3940-II in MDA-MB-435 Breast Cancer Xenografts

In a direct comparison, daily administration of 20 μg RC-3095 decreased the weight of MDA-MB-435 human breast cancer xenografts by 44%, whereas a lower dose of 10 μg RC-3940-II achieved a 53% reduction [1]. Both antagonists also reduced tumor vessel density by approximately 37% [1].

Breast Cancer Xenograft Angiogenesis

Anti-Proliferative Potency in Swiss 3T3 Fibroblasts: RC-3095 vs. RC-3940-II

RC-3940-II suppressed GRP(14-27)-induced proliferation of Swiss 3T3 cells at doses one order of magnitude lower than RC-3095 [1]. This demonstrates a significant difference in functional anti-mitogenic activity between two structurally related antagonists.

GRPR Cell Proliferation Functional Assay

In Vivo Anti-Tumor Efficacy: RC-3095 vs. RC-3940-II in MDA-MB-231 Breast Cancer Xenografts

In MDA-MB-231 xenografts, RC-3095 treatment (20 μg/day) decreased final tumor volume by 57.7%, while an equal dose of RC-3940-II achieved a 72.4% reduction [1]. RC-3940-II also significantly increased tumor doubling time, appearing more effective [1].

Triple-Negative Breast Cancer Xenograft Comparative Efficacy

Human Clinical Pharmacokinetics and Pharmacodynamics from Phase I Trial

In a Phase I trial of patients with advanced solid malignancies, a subcutaneous dose of 96 μg/kg RC-3095 produced a 50% decrease in plasma gastrin levels in a hypergastrinemic patient [1]. The compound exhibited an elimination half-life of approximately 8 hours [1].

Clinical Trial Pharmacokinetics Phase I

Defined Research Applications for RC-3095 Based on Quantified Evidence


Investigating GRPR-Mediated Anti-Tumor Effects in Gastric and Glioblastoma Models

Based on demonstrated efficacy as a single agent in Hs746T gastric cancer xenografts (88.3% reduction in final tumor weight, 76.9% decrease in growth rate) [1] and U-87MG glioblastoma xenografts (79% reduction in tumor volume, 72% reduction in weight) [2], RC-3095 is a strong candidate for further study in these specific tumor types where GRPR is overexpressed.

Probing the Role of GRPR in Fear Memory and Neuroendocrine Stress Responses

RC-3095 is a validated tool for neuroscience research, with established dose-dependent effects. Central administration of 9.0 nmol blocks GRP-mediated attenuation of fear responses [3], while peripheral doses of 0.2 or 1.0 mg/kg impair aversive memory formation without affecting recognition memory [4]. This makes it suitable for dissecting the specific role of GRPR in distinct brain regions and behavioral paradigms.

Studying GRPR-Mediated Inflammation in Experimental Arthritis

RC-3095 has demonstrated anti-inflammatory activity in vivo. Subcutaneous doses of 0.3 mg/kg or 1 mg/kg in mouse models of arthritis (CIA and AIA) resulted in significant reductions of IL-17, IL-1β, and TNF-α, along with diminished GRPR expression . This positions RC-3095 as a valuable tool for investigating GRPR's contribution to inflammatory joint disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RC-3095

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.